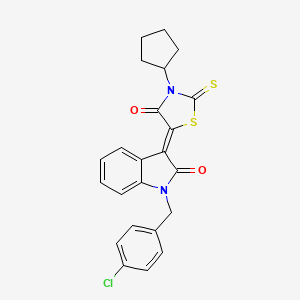
(3Z)-1-(4-chlorobenzyl)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「(3Z)-1-(4-クロロベンジル)-3-(3-シクロペンチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)-1,3-ジヒドロ-2H-インドール-2-オン」は、インドール、チアゾリジン、クロロベンジル基を組み合わせた複雑な有機分子です。 このような構造を持つ化合物は、その潜在的な生物活性により、医薬品化学においてしばしば注目されています。
準備方法
合成ルートと反応条件
この化合物の合成には、通常、複数段階の有機反応が伴います。 出発物質には、4-クロロベンジルクロリド、シクロペンタノン、さまざまなチアゾリジン誘導体などが含まれる可能性があります。 反応条件は、次のようなものになる可能性があります。
ステップ 1: 環化反応によるチアゾリジン環の形成。
ステップ 2: 親電子置換によるクロロベンジル基の導入。
ステップ 3: フィッシャーインドール合成または類似の方法によるインドール環の形成。
ステップ 4: 縮合反応による分子の最終的な組み立て。
工業生産方法
工業生産では、これらの反応を最適化された条件下でスケールアップし、高収率と高純度を実現します。 これには、連続フローリアクター、高圧条件、反応を加速させる触媒の使用などが含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジン環またはインドール部分で酸化反応を起こす可能性があります。
還元: 還元反応は、分子中に存在するカルボニル基を標的にすることができます。
置換: クロロベンジル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
置換: 塩基性条件下のアミンやチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の構成要素として、またはさまざまな有機反応における試薬として使用できます。
生物学
生物学的に、類似の構造を持つ化合物は、酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学
医学では、このような化合物は、抗炎症作用、抗がん作用、抗菌作用などの潜在的な治療効果について調査されています。
産業
産業的には、この化合物は、医薬品、農薬、特殊化学品の合成に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
作用機序は、特定の生物学的標的に依存します。 たとえば、化合物が酵素阻害剤として作用する場合、酵素の活性部位に結合してその活性を阻害する可能性があります。 分子標的は、疾患経路に関与する酵素、受容体、またはその他のタンパク質などが含まれます。
類似の化合物との比較
類似の化合物
(3Z)-1-(4-クロロベンジル)-3-(3-シクロペンチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)-1,3-ジヒドロ-2H-インドール-2-オン: 他のチアゾリジンまたはインドール誘導体と比較することができます。
チアゾリジンジオン: 抗糖尿病作用で知られています。
インドール誘導体: 幅広い生物活性で知られています。
独自性
この化合物の独自性は、機能基の特定の組み合わせにあります。 この組み合わせにより、他の類似の化合物と比較して、独自の生物活性または化学反応性を示す可能性があります。
類似化合物との比較
Similar Compounds
(3Z)-1-(4-chlorobenzyl)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can be compared with other thiazolidine or indole derivatives.
Thiazolidinediones: Known for their anti-diabetic properties.
Indole derivatives: Known for their wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
分子式 |
C23H19ClN2O2S2 |
|---|---|
分子量 |
455.0 g/mol |
IUPAC名 |
(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19ClN2O2S2/c24-15-11-9-14(10-12-15)13-25-18-8-4-3-7-17(18)19(21(25)27)20-22(28)26(23(29)30-20)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2/b20-19- |
InChIキー |
PCAPWXHLDNRSHS-VXPUYCOJSA-N |
異性体SMILES |
C1CCC(C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=S |
正規SMILES |
C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961556.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11961557.png)

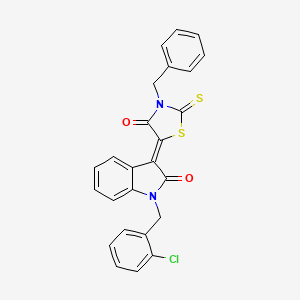
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)

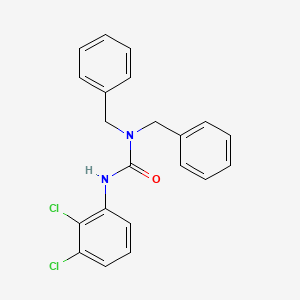
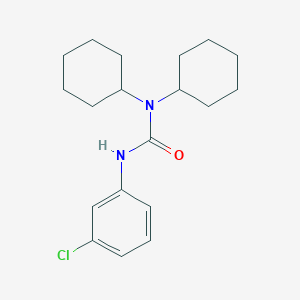

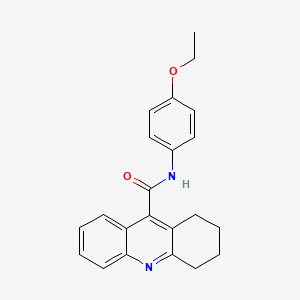
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
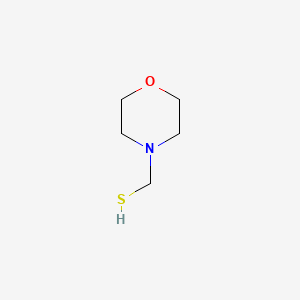
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)
